molecular formula C24H28N2O5S B2649440 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 897624-38-3

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2649440
CAS No.: 897624-38-3
M. Wt: 456.56
InChI Key: LIMITLCGDKYXHV-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Piperidine Substitution: The 4-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions may target the quinoline core or the sulfonyl group, potentially leading to the formation of amine or thiol derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield quinoline amines.

Scientific Research Applications

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-16-9-11-26(12-10-16)24-19-13-21(30-3)22(31-4)14-20(19)25-15-23(24)32(27,28)18-7-5-17(29-2)6-8-18/h5-8,13-16H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMITLCGDKYXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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